CID 71355066, also known as Pseudouridimycin, is a novel C-nucleoside antibiotic that exhibits selective inhibition of bacterial RNA polymerase. It is particularly effective against both Gram-positive and Gram-negative bacterial strains. The compound was discovered through the study of the biosynthetic pathway produced by the actinobacterium Streptomyces sp. ID38640. Pseudouridimycin's unique structure and mechanism of action make it a significant subject of research in the field of antibiotic development.
Pseudouridimycin is classified as a nucleoside analog antibiotic. It is derived from a specific strain of Streptomyces, which is known for its ability to produce various bioactive compounds. The compound is characterized by its formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine. This classification places it within a group of antibiotics that target bacterial RNA synthesis, making it a critical element in the fight against antibiotic-resistant bacteria.
The biosynthesis of Pseudouridimycin involves a complex pathway characterized by several enzymatic steps. The key components of its biosynthetic pathway include:
The detailed characterization of the gene cluster responsible for Pseudouridimycin biosynthesis has revealed unexpected features, including the production pathways and regulatory mechanisms involved in its synthesis .
Pseudouridimycin's molecular structure consists of:
The structural formula can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its unique configuration and functional groups that contribute to its biological activity.
Pseudouridimycin undergoes several chemical reactions that are pivotal to its function as an antibiotic:
These reactions highlight the compound's potential as a lead structure for developing new antibiotics targeting RNA synthesis pathways.
The mechanism by which Pseudouridimycin exerts its antibacterial effects involves:
This mechanism is supported by data indicating that Pseudouridimycin has a high affinity for bacterial RNA polymerase compared to eukaryotic counterparts, minimizing potential toxicity in human cells .
Pseudouridimycin exhibits several notable physical and chemical properties:
These properties are essential for understanding how Pseudouridimycin can be formulated for use in clinical settings.
Pseudouridimycin has significant potential applications in several scientific fields:
CAS No.: 119365-69-4
CAS No.: 513-62-2
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 485-13-2